

structure-activity relationship of "2-(4-Aminophenyl)propanoic acid" derivatives

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Compound of Interest

Compound Name: **2-(4-Aminophenyl)propanoic acid**

Cat. No.: **B051988**

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An In-Depth Technical Guide to the Structure-Activity Relationship of **2-(4-Aminophenyl)propanoic Acid** Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the **2-(4-Aminophenyl)propanoic acid** scaffold. While direct research on this specific parent compound is limited, its structural similarity to well-known classes of bioactive molecules, such as arylpropionic acid anti-inflammatory drugs and various enzyme inhibitors, allows for a robust comparative analysis. This document synthesizes data from diverse studies on analogous structures to elucidate the therapeutic potential and guide future drug discovery efforts targeting this versatile chemical framework.

The **2-(4-Aminophenyl)propanoic Acid** Scaffold: A Framework of Potential

The **2-(4-Aminophenyl)propanoic acid** molecule integrates three key functional regions that can be systematically modified to tune its biological activity:

- The Aromatic Phenyl Ring: This unit can be substituted to alter electronic properties, hydrophobicity, and steric profile, influencing target binding and pharmacokinetics.
- The Para-Amino Group: A critical site for hydrogen bonding and salt bridge formation. It can be acylated, alkylated, or incorporated into heterocyclic systems to modulate activity and selectivity.

- The Propanoic Acid Moiety: The carboxylic acid is a key pharmacophore, often involved in binding to enzyme active sites. The adjacent methyl group creates a chiral center, introducing stereoselectivity in biological interactions.

This guide will explore the SAR of derivatives by examining how modifications at these positions impact various biological activities, drawing parallels from closely related chemical series.

Comparative Analysis I: Anti-Inflammatory Activity

The 2-arylpropanoic acid motif is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). These agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.

Expertise & Experience: The Causality Behind NSAID Design

The anti-inflammatory action of profens is critically dependent on the (S)-enantiomer, which correctly orients the carboxylic acid group within the COX active site to block substrate access. The substituent at the para-position of the phenyl ring significantly influences potency and COX-1/COX-2 selectivity. For instance, the isobutyl group of Ibuprofen occupies a hydrophobic pocket in the enzyme.

The introduction of a 4-amino group, as in our core scaffold, would drastically alter the physicochemical properties at this position from hydrophobic to polar and basic. This modification would likely change the binding mode within the COX active site. While direct data is scarce, we can hypothesize that the amino group could form new hydrogen bonds with residues outside the traditional hydrophobic pocket, potentially leading to a different selectivity profile.

Data Presentation: Comparison of Arylpropionic Acid NSAIDs

Compound	R Group (para-position)	Target(s)	Notes
Ibuprofen	Isobutyl	COX-1/COX-2	Widely used NSAID with analgesic and anti-inflammatory effects. [1]
Ketoprofen	Benzoyl	COX-1/COX-2	Potent NSAID; its binding to serum albumin is well-characterized. [2]
Fenoprofen	Phenoxy	COX-1/COX-2	Another member of the profen class of NSAIDs. [1]
2-(4-Aminophenyl)propanoic acid	Amino	(Hypothetical)	The polar amino group is expected to alter binding interactions compared to hydrophobic R groups.

Experimental Protocols: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.

- Enzyme Preparation: Recombinant human COX-1 or COX-2 is pre-incubated with the test compound at various concentrations for 15 minutes at room temperature.
- Reaction Initiation: The reaction is initiated by adding arachidonic acid, the enzyme's substrate.
- Prostaglandin Measurement: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Comparative Analysis II: Anticancer Activity

Recent studies have explored aminophenylpropanoic acid derivatives as scaffolds for novel anticancer agents. These investigations reveal that modifications, particularly on the amino and carboxylic acid groups, can induce potent antiproliferative effects.

Trustworthiness: Self-Validating Systems in SAR

A robust SAR study relies on a self-validating system. By systematically altering one part of the molecule while keeping the core constant, the resulting changes in activity can be confidently attributed to that specific modification. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exemplify this, where derivatization of the carboxylic acid into hydrazides and subsequent conversion to hydrazones with various heterocyclic substituents led to a clear, structure-dependent increase in anticancer activity against A549 lung cancer cells.[3][4][5]

Key SAR Findings for Anticancer Activity:

- Carboxylic Acid Modification: The parent compounds with a free carboxylic acid often show little to no activity. Conversion to hydrazides, and especially to hydrazones bearing heterocyclic rings (e.g., furyl, indolinone), significantly enhances cytotoxicity.[4]
- Amino Group Substitution: In a related series, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to dramatically increase antiproliferative activity, with IC₅₀ values reaching the low micromolar range, surpassing the efficacy of cisplatin in A549 cells.[6]
- Dual-Targeting Potential: In silico studies suggest that the most potent derivatives may act as dual inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), highlighting a promising mechanism for overcoming drug resistance.[6]

Data Presentation: Anticancer Activity of Aminopropanoic Acid Derivatives

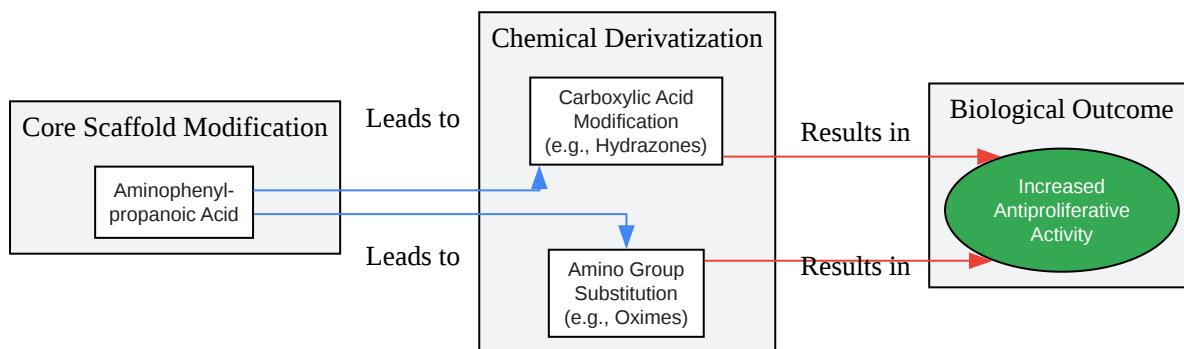
Compound Series	Key Modification	Cell Line	IC50 (μM)	Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid	Oxime derivative 22	A549	2.47	[6]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid	Oxime derivative 21	A549	5.42	[6]
3-((4-hydroxyphenyl)amino)propanoic acid	2-furyl substituted derivative 20	A549	~50% viability reduction	[4]
Cisplatin (Reference)	-	A549	>10	[6]

Experimental Protocols: MTT Assay for Cell Viability

- Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
- MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
- Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization: SAR Logic for Anticancer Derivatives



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Caption: Logic diagram illustrating how modifications to the core scaffold enhance anticancer activity.

Comparative Analysis III: Enzyme Inhibition

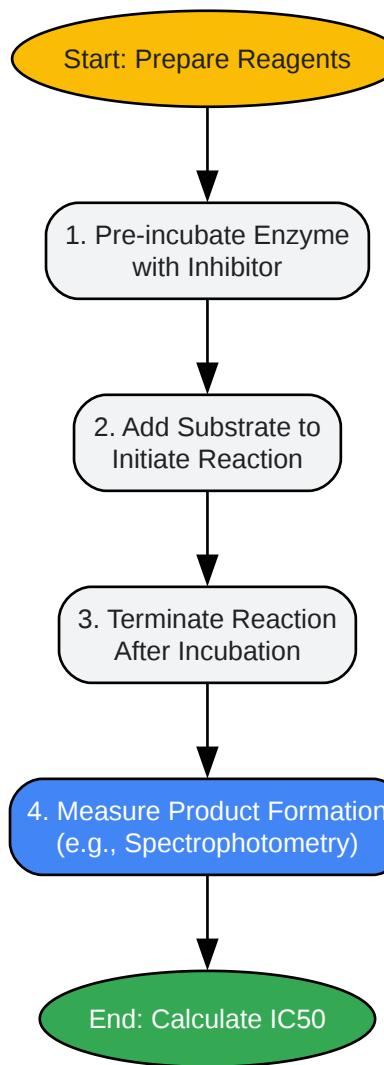
The aminophenyl and propanoic acid moieties are common features in various enzyme inhibitors, where they play specific roles in binding to active sites.

- Factor Xa Inhibitors: In the design of Factor Xa inhibitors for anticoagulation, propionic acid substituents have been incorporated into an amidinophenyl moiety. This was a rational design strategy to introduce a favorable interaction with the oxy-anion hole in the enzyme's catalytic triad, significantly increasing inhibitory activity.^[7]
- Dipeptidyl Peptidase IV (DPP-4) Inhibitors: A series of 4-aminophenylalanine derivatives were evaluated as DPP-4 inhibitors for the treatment of diabetes.^[8] While potent, these compounds suffered from poor oral bioavailability. Replacing the phenyl ring with a

cyclohexylalanine core improved pharmacokinetic exposure, demonstrating the importance of the aromatic system in ADME properties.[8]

- Digestive Enzyme Inhibitors: Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes like pancreatic lipase and α -amylase, suggesting applications in controlling metabolic disorders.[9]

Mandatory Visualization: Experimental Workflow for Enzyme Inhibition



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Caption: A generalized workflow for determining enzyme inhibitory activity in vitro.

Conclusion and Future Directions

The **2-(4-Aminophenyl)propanoic acid** scaffold represents a promising, albeit underexplored, starting point for the development of novel therapeutics. Through comparative analysis with structurally related compounds, clear SAR trends emerge:

- Anti-inflammatory: The 4-amino group is a significant departure from traditional NSAIDs and warrants investigation for novel COX inhibitors with potentially different selectivity profiles.
- Anticancer: The scaffold is highly amenable to derivatization. Modifications of the amino and carboxyl groups, particularly the introduction of heterocyclic and oxime functionalities, are key strategies for enhancing potency.
- Enzyme Inhibition: The core structure contains recognized pharmacophoric elements for binding to a range of enzyme active sites, suggesting broad potential as enzyme inhibitors.

Future research should focus on the systematic synthesis and screening of **2-(4-Aminophenyl)propanoic acid** derivatives. Key experiments should include profiling against a panel of cancer cell lines, testing for COX-1/COX-2 inhibition, and screening against other relevant enzyme targets to fully unlock the therapeutic potential of this versatile chemical framework.

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